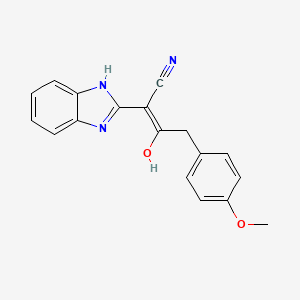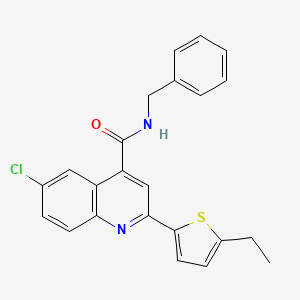![molecular formula C20H11Br2NO4 B5988611 1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5988611.png)
1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound belonging to the dibenzo[b,f]oxepine family This compound is characterized by the presence of a dibenzo[b,f]oxepine core structure, which is a seven-membered oxygen-containing heterocycle fused with two benzene rings
准备方法
The synthesis of 1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through intramolecular cyclization reactions, such as the McMurry reaction or intramolecular nucleophilic aromatic substitution (SNAr) reactions.
Introduction of the 2,4-dibromophenoxy group: This step involves the reaction of the dibenzo[b,f]oxepine core with 2,4-dibromophenol under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Nitration: The final step involves the nitration of the dibenzo[b,f]oxepine derivative to introduce the nitro group at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
化学反应分析
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
科学研究应用
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a microtubule inhibitor.
Biological Studies: It can be used in studies related to its interaction with biological targets, such as tubulin, to understand its mechanism of action and potential therapeutic effects.
Material Science: The compound’s photostability and electronic properties make it suitable for applications in organic electronics and photopharmacology.
作用机制
The mechanism of action of 1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting cellular processes like mitosis . This mechanism is similar to that of other microtubule inhibitors used in cancer therapy.
相似化合物的比较
1-(2,4-Dibromophenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:
Dibenzo[b,f]oxepine: The parent compound without the 2,4-dibromophenoxy and nitro groups.
1-(2,4-Dichlorophenoxy)-3-nitrodibenzo[b,f]oxepine: A similar compound with chlorine atoms instead of bromine atoms.
1-(2,4-Dibromophenoxy)-3-aminodibenzo[b,f]oxepine: A reduced derivative with an amino group instead of a nitro group.
The presence of the 2,4-dibromophenoxy and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
属性
IUPAC Name |
4-(2,4-dibromophenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Br2NO4/c21-13-6-8-18(16(22)9-13)27-20-11-14(23(24)25)10-19-15(20)7-5-12-3-1-2-4-17(12)26-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNIUAZMXEVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5988528.png)
![N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide](/img/structure/B5988539.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5988540.png)
![3-benzyl-7-(2-furylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5988547.png)
![6-{3-[(acetylamino)methyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5988556.png)
![2-[3-[(2,4-dimethyl-3-oxopiperazin-1-yl)methyl]phenyl]-5-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B5988559.png)
![4-(1-piperidinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5988566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5988581.png)

![N-(2-furylmethyl)-5-[1-(2-pyridinylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5988586.png)

![6-(4-acetyl-1,4-diazepan-1-yl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5988598.png)
![ethyl 5-(2,4-dimethylphenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5988604.png)
![3-(hydroxymethyl)-N-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B5988613.png)
